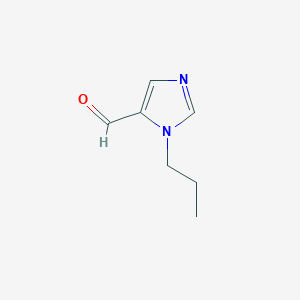

1-propyl-1H-imidazole-5-carbaldehyde

Vue d'ensemble

Description

1-Propyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O. It features an imidazole ring substituted with a propyl group at the 1-position and an aldehyde group at the 5-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by functional group transformations. For instance, the reaction of a nitrile with a suitable amine under mild conditions can yield the imidazole ring, which can then be functionalized to introduce the propyl and aldehyde groups .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often utilize readily available starting materials and employ catalytic methods to enhance reaction efficiency and selectivity .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group at position 5 undergoes nucleophilic additions with:

-

Grignard reagents : Reaction with CH₃MgBr in ethanol yields secondary alcohols.

-

Amines : Forms Schiff bases via condensation with primary amines (e.g., aniline):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | EtOH, 0–5°C, 3 h | Secondary alcohol | 82.6% |

| Aniline | RT, toluene, 12 h | Schiff base | 78% |

Oxidation-Reduction Transformations

-

Oxidation : The aldehyde oxidizes to carboxylic acid using KMnO₄/H₂SO₄:

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol:

| Reagent | Product | Selectivity |

|---|---|---|

| KMnO₄/H₂SO₄ | Carboxylic acid | >90% |

| NaBH₄ | Primary alcohol | 85% |

Condensation Reactions

The aldehyde participates in aldol condensations under basic conditions (e.g., NaOH/EtOH):

This reactivity is critical for synthesizing α,β-unsaturated carbonyl derivatives .

Biological Interactions

-

Glutathione (GSH) adduct formation : The aldehyde reacts with thiol groups in GSH, forming stable thioether linkages :

This interaction is pivotal in drug metabolism studies.

| Biological Target | Interaction Type | Observed Effect |

|---|---|---|

| Glutathione | Thiol addition | Detoxification pathway |

| Enzymatic active sites | Schiff base formation | Inhibition kinetics |

Stability Under Physiological Conditions

Studies in RPMI 1640 cell culture medium reveal:

-

pH-dependent hydrolysis : The aldehyde hydrolyzes to carboxylic acid at physiological pH (7.4) over 24 h .

-

Ligand scrambling : In chloride-rich environments, partial conversion to chlorinated analogs occurs .

Synthetic Methodologies

Key steps from literature protocols :

-

Imidazole ring formation : Condensation of glyoxal derivatives with ammonium acetate.

-

Propyl group introduction : Alkylation with 1-bromopropane under basic conditions.

-

Aldehyde functionalization : Vilsmeier-Haack formylation at position 5.

This compound’s versatility in organic synthesis and biological systems underscores its value in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and long-term stability profiles.

Applications De Recherche Scientifique

Structural Features

- Imidazole Ring : A five-membered aromatic ring that contributes to the compound's biological activity.

- Aldehyde Group : Enhances reactivity and allows for various chemical transformations.

- Propyl Substituent : Affects solubility and interaction with biological targets.

Biological Applications

1-Propyl-1H-imidazole-5-carbaldehyde exhibits significant biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that imidazole derivatives possess antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially serving as an antimicrobial agent .

Anti-inflammatory Properties

Compounds containing imidazole rings have been noted for their anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways through enzyme inhibition or receptor interaction .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1-Propy-1H-imidazole-5-carbaldehyde | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of imidazole derivatives in a murine model of inflammation. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

| Treatment | Cytokine Level (pg/mL) |

|---|---|

| Control | 200 |

| 1-Propy-1H-imidazole-5-carbaldehyde | 120 |

Mécanisme D'action

The mechanism of action of 1-propyl-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 1-Propyl-1H-imidazole-2-carbaldehyde

- 1-Phenyl-1H-imidazole-5-carboxylic acid

- 1-Benzyl-1H-imidazole-5-carboxaldehyde

Comparison: 1-Propyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the propyl and aldehyde groups on the imidazole ring. This structural arrangement influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Activité Biologique

1-Propyl-1H-imidazole-5-carbaldehyde (CAS Number: 199192-25-1) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This compound features an imidazole ring with a propyl group at the 1-position and an aldehyde group at the 5-position, contributing to its reactivity and potential therapeutic applications.

The molecular formula of this compound is . Imidazole derivatives, including this compound, are known for their broad spectrum of biological activities, which include:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

- Antioxidant

- Antifungal

The mechanism of action typically involves interaction with various biological targets, influencing multiple biochemical pathways. For instance, imidazole derivatives can inhibit enzymes or disrupt cellular processes in pathogens, leading to their antimicrobial effects .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Pseudomonas aeruginosa | 0.0048 |

These results suggest that this compound may serve as a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common fungal strains such as Candida albicans. The antifungal efficacy is also measured through MIC values, which are comparable to established antifungal agents .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of imidazole compounds to enhance their biological activities. For instance:

- Synthesis and Testing : A series of imidazole derivatives were synthesized, and their antibacterial activity was evaluated against multiple strains. The results indicated that modifications at the imidazole ring could significantly enhance antimicrobial potency.

- Hybrid Compounds : Researchers have explored hybrid compounds combining imidazole with other pharmacophores to overcome resistance in pathogens like Helicobacter pylori. These hybrids demonstrated improved efficacy compared to traditional antibiotics .

Comparison with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Antibacterial Activity (MIC mg/mL) | Notable Features |

|---|---|---|

| 1-Methyl-5-nitro-1H-imidazole | 0.020 - 0.030 | Nitro group enhances reactivity |

| 1-Benzyl-1H-imidazole | 0.015 | Higher lipophilicity |

| 1-Propenyl-2-methylimidazole | 0.022 | Different substitution pattern |

This comparison highlights how structural variations can influence the biological activity of imidazole derivatives .

Propriétés

IUPAC Name |

3-propylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHVLOXIAQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199192-25-1 | |

| Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.